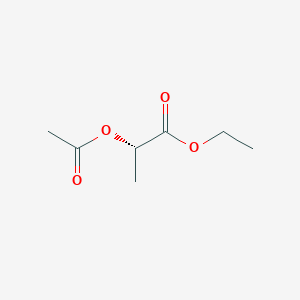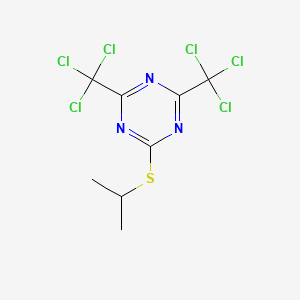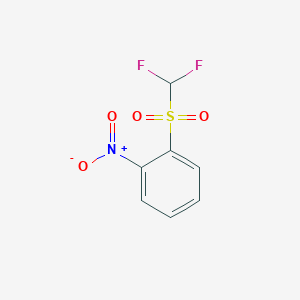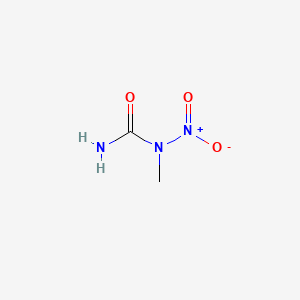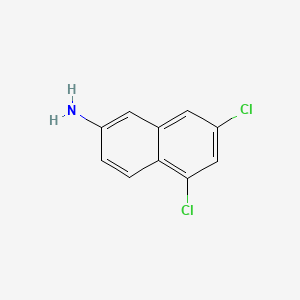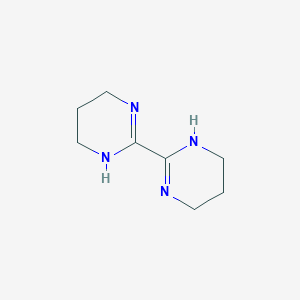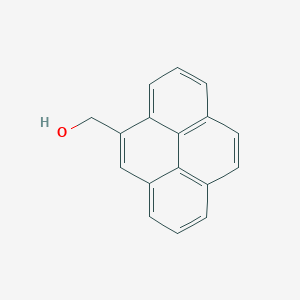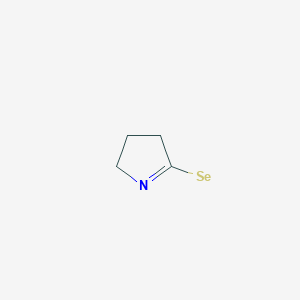
Pyrrolidine-2-selone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-2-selone is an organoselenium compound that features a five-membered ring structure with selenium replacing one of the carbon atoms in the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
Pyrrolidine-2-selone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the incorporation of selenium into the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation of the product from by-products.
化学反応の分析
Types of Reactions
Pyrrolidine-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound back to pyrrolidine by removing the selenium atom.
Substitution: The selenium atom can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Pyrrolidine-2-selone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs with anticancer or antimicrobial properties.
Industry: this compound is used in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism by which pyrrolidine-2-selone exerts its effects is primarily related to the redox activity of the selenium atom. Selenium can undergo oxidation and reduction cycles, which can influence various biochemical pathways. In medicinal applications, this compound may interact with cellular thiols and other redox-active molecules, modulating oxidative stress and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered ring structure with nitrogen, commonly used in organic synthesis.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-dione: Another derivative with a diketone structure, used in drug discovery.
Uniqueness
Pyrrolidine-2-selone is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its nitrogen or oxygen analogs. This makes it a valuable compound for exploring new chemical reactivities and therapeutic potentials.
特性
CAS番号 |
23164-74-1 |
|---|---|
分子式 |
C4H6NSe |
分子量 |
147.07 g/mol |
InChI |
InChI=1S/C4H6NSe/c6-4-2-1-3-5-4/h1-3H2 |
InChIキー |
FLQLRJASRVUWOT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



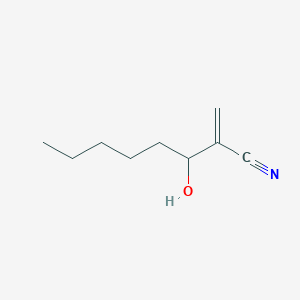
![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)


